methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound interacts with multiple biochemical pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. The resulting 5-bromo-1-methylimidazole is then reacted with a carboxylating agent, such as dimethyl carbonate, under basic conditions to form the ester group at the 4th position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-1H-imidazole-4-carboxylate or 5-thio-1-methyl-1H-imidazole-4-carboxylate.
Oxidation Products: Compounds with higher oxidation states, such as 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction Products: Compounds with reduced functional groups, such as 5-bromo-1-methyl-1H-imidazole-4-methanol.
Hydrolysis Products: 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Chemistry: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and specificity of imidazole-based ligands.
Medicine: The compound is explored for its potential therapeutic applications. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is investigated for its efficacy in treating various infections and diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the formulation of drugs, agrochemicals, and other high-value products.
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Lacks the ester group at the 4th position.
1-Methyl-1H-imidazole-4-carboxylate: Lacks the bromine atom at the 5th position.
5-Bromo-1H-imidazole-4-carboxylate: Lacks the methyl group at the 1st position.
Uniqueness: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to the combination of its bromine atom, methyl group, and ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ester group provides additional functionalization options. The methyl group at the 1st position influences its overall stability and reactivity.
Properties
IUPAC Name |
methyl 5-bromo-1-methylimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRFNSRETLLTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227934 | |
Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120781-01-3 | |
Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120781-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.